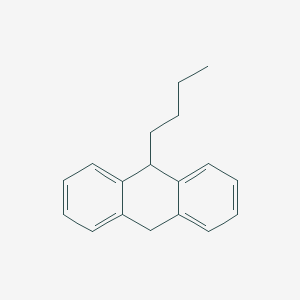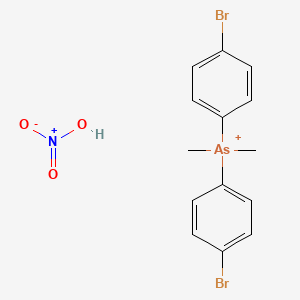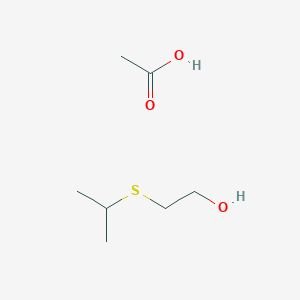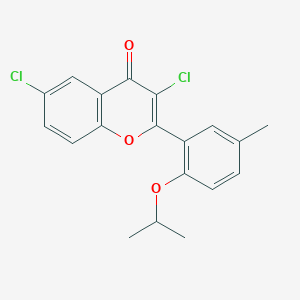
3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of two chlorine atoms at positions 3 and 6, a 5-methyl-2-propan-2-yloxyphenyl group at position 2, and a chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one can be achieved through a multi-step process involving the following key steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dichlorochromone and 5-methyl-2-propan-2-yloxybenzene.
Formation of Intermediate: The starting materials undergo a series of reactions, including halogenation, alkylation, and cyclization, to form the desired intermediate.
Final Product Formation: The intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Nucleophilic substitution reactions may involve reagents such as sodium methoxide, potassium tert-butoxide, or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Applications De Recherche Scientifique
3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, infections, and inflammatory disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins involved in biological processes.
Pathways: Modulating signaling pathways, such as the MAPK/ERK pathway, to influence cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dichloro-2-phenylchromen-4-one: Similar structure but lacks the 5-methyl-2-propan-2-yloxyphenyl group.
3,6-Dichloro-2-(4-methylphenyl)chromen-4-one: Similar structure but has a different substituent at position 2.
Uniqueness
3,6-Dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one is unique due to the presence of the 5-methyl-2-propan-2-yloxyphenyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
13179-06-1 |
|---|---|
Formule moléculaire |
C19H16Cl2O3 |
Poids moléculaire |
363.2 g/mol |
Nom IUPAC |
3,6-dichloro-2-(5-methyl-2-propan-2-yloxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H16Cl2O3/c1-10(2)23-16-6-4-11(3)8-14(16)19-17(21)18(22)13-9-12(20)5-7-15(13)24-19/h4-10H,1-3H3 |
Clé InChI |
BJDBZPOQIKOABZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC(C)C)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


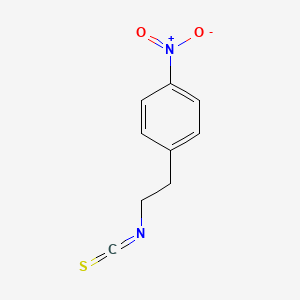
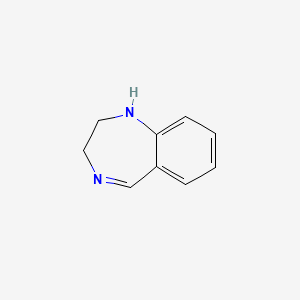
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)

![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)

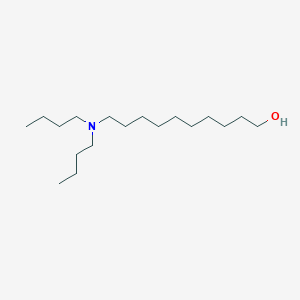
silane](/img/structure/B14726699.png)
